molecular formula C10H14N6O2S B5588025 METHYL 2-{CYANO[4-(DIMETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE

METHYL 2-{CYANO[4-(DIMETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE

Cat. No.: B5588025
M. Wt: 282.33 g/mol
InChI Key: AQJLSGTWGFCXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{CYANO[4-(DIMETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by its unique structure, which includes a cyano group, a dimethylamino group, and a methylsulfanyl group attached to a triazine ring

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals or agrochemicals .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{CYANO[4-(DIMETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include various substituted cyanoacetamides and heterocyclic compounds, which are of interest for their potential biological activities .

Mechanism of Action

The mechanism of action of METHYL 2-{CYANO[4-(DIMETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE involves its interaction with various molecular targets and pathways. The cyano and carbonyl groups in the compound enable it to participate in condensation and substitution reactions, leading to the formation of biologically active compounds . These interactions can affect cellular processes and pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and triazine-based compounds, such as:

  • N-aryl cyanoacetamides
  • N-heteryl cyanoacetamides
  • Triazine derivatives with different substituents

Uniqueness

METHYL 2-{CYANO[4-(DIMETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities . This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

methyl 2-[cyano-[4-(dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O2S/c1-15(2)8-12-9(14-10(13-8)19-4)16(6-11)5-7(17)18-3/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJLSGTWGFCXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)SC)N(CC(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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